molecular formula C15H18N2O2S B2579587 N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide CAS No. 2034588-28-6

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide

Cat. No.: B2579587
CAS No.: 2034588-28-6
M. Wt: 290.38
InChI Key: CUSHMXFOWJYJLW-UHFFFAOYSA-N
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Description

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide is a synthetic organic compound that features a benzamide core with a 3-methylisoxazole moiety and a methylthio group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of 3-methylisoxazole: This can be achieved through the cyclization of appropriate precursors such as cyanoacetone.

    Attachment of the propyl chain: The 3-methylisoxazole is then reacted with a propylating agent to introduce the propyl group.

    Formation of the benzamide core: The propylated 3-methylisoxazole is then coupled with 2-(methylthio)benzoic acid or its derivatives under suitable conditions to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide core can be reduced to the corresponding amine.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide: Shares the isoxazole moiety but differs in the functional groups attached to the benzene ring.

    3-bromo-N-(3-methylisoxazol-5-yl)benzamide: Similar structure but with a bromine atom instead of a methylthio group.

Uniqueness

N-(3-(3-methylisoxazol-5-yl)propyl)-2-(methylthio)benzamide is unique due to the combination of the 3-methylisoxazole moiety and the methylthio group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-10-12(19-17-11)6-5-9-16-15(18)13-7-3-4-8-14(13)20-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSHMXFOWJYJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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